(Prop-1-yn-1-yl)cyclopentane
Description
Significance of the Cyclopentane (B165970) Core in Modern Organic Synthesis
The cyclopentane ring, a five-membered carbocyclic system, is a frequently encountered structural motif in a vast array of natural products and biologically active molecules. researchgate.netunibe.ch Its prevalence highlights its importance as a core scaffold in medicinal chemistry and drug discovery. researchgate.netbenthamdirect.com The construction of highly substituted cyclopentane structures with precise stereocontrol is a significant challenge and a highly sought-after goal in synthetic organic chemistry. researchgate.netnih.gov
The cyclopentane framework is not only a component of numerous natural products but is also increasingly recognized as a privileged structure for the development of new drug candidates. unibe.chbenthamdirect.com Its utility as a central building block is evident in various successful medicinal chemistry programs. researchgate.netbenthamdirect.com Modern synthetic methodologies have provided accessible pathways to complex cyclopentanoid structures, further cementing the cyclopentane motif's role as a valuable scaffold in the quest for new active pharmaceutical ingredients. benthamdirect.com
Strategic Role of the Alkyne Functionality in Molecular Complexity and Synthetic Pathways
The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of organic synthesis due to its remarkable versatility. numberanalytics.comstudysmarter.co.uk This functional group is a rich source of potential energy and possesses a high density of pi-electrons, making it highly reactive and capable of participating in a wide array of chemical transformations. numberanalytics.commdpi.com Alkynes serve as crucial building blocks for the construction of complex molecules, including pharmaceuticals and materials. numberanalytics.com
The reactivity of alkynes allows them to undergo various reactions such as additions, cycloadditions, and metal-catalyzed transformations. numberanalytics.comnumberanalytics.com This versatility enables chemists to introduce diverse functionalities and construct intricate molecular architectures. numberanalytics.com For instance, the linear geometry of the alkyne group can be strategically exploited in the design of synthetic pathways. libretexts.org Furthermore, terminal alkynes exhibit notable acidity, allowing for the formation of acetylide anions which are important for creating new carbon-carbon bonds. libretexts.org
Structural Classification of (Prop-1-yn-1-yl)cyclopentane within Alkynyl Cycloalkanes
This compound is a member of the alkynyl cycloalkane family. This classification is based on its distinct structural features: a cyclopentane ring and a propynyl (B12738560) group attached to it.
| Component | Description |
| Cycloalkane | A saturated monocyclic hydrocarbon. In this case, it is a cyclopentane, which consists of a single ring of five carbon atoms. wikipedia.org |
| Alkyne | A hydrocarbon containing at least one carbon-carbon triple bond. libretexts.org The propynyl group (CH₃-C≡C-) is a three-carbon alkyne substituent. |
The IUPAC name, this compound, precisely describes this structure. It indicates a cyclopentane ring substituted with a prop-1-yne group at the first position. The general formula for a cycloalkane is CnH2n, and for an alkyne is CnH2n-2. libretexts.orgmsu.edu this compound has the molecular formula C₈H₁₂, which is consistent with its structure. nih.gov
Historical Context and Evolution of Synthetic Approaches to Alkynyl Cyclopentanes
The synthesis of cyclopentane derivatives has been a long-standing area of interest in organic chemistry. baranlab.orgmsu.edu Historically, the construction of the cyclopentane ring presented significant challenges due to the lack of general and widely applicable methods equivalent to the Diels-Alder reaction for six-membered rings. baranlab.org
The development of synthetic methods for alkynyl cyclopentanes has evolved with the broader advancements in organic synthesis. Early approaches often involved multi-step sequences. However, the advent of modern catalytic methods has revolutionized the synthesis of these compounds. mdpi.com For instance, transition metal-catalyzed reactions, such as those involving rhodium, palladium, and nickel, have enabled more efficient and stereoselective construction of cyclopentane rings and the introduction of alkyne functionalities. organic-chemistry.orgjst.go.jp
Recent developments include Conia-ene type cyclizations of alkynyl ketones to form cyclopentene (B43876) derivatives and electrochemical reactions of indole-tethered alkynes to produce spiroindolenine-cyclopentanes. nih.govrsc.org Copper-mediated coupling reactions have also been employed in the synthesis of cyclic polyynes containing cyclopentane units. nih.gov These modern techniques offer powerful tools for the synthesis of complex alkynyl cyclopentanes with high levels of control.
Structure
3D Structure
Properties
IUPAC Name |
prop-1-ynylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXLFXLLAIBNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Prop 1 Yn 1 Yl Cyclopentane and Its Derivatives
Strategies for Carbon-Carbon Bond Formation in Cyclopentane (B165970) Annulation
Intramolecular cyclizations are powerful methods for constructing cyclic systems, including the cyclopentane core. These reactions benefit from favorable entropic factors, as the reacting moieties are tethered within the same molecule. This proximity often leads to higher effective molarity and facilitates the desired ring-closing event over competing intermolecular processes. A variety of transition-metal-catalyzed and thermal methods have been tailored for the synthesis of cyclopentane rings bearing alkyne functionalities.
Transition metal-catalyzed reactions involving metal-carbene intermediates and alkyne moieties provide a versatile entry into complex cyclopentane systems. In these processes, a metal carbene, often generated in situ from a diazo compound, undergoes a cyclization cascade with a tethered alkyne.
One prominent example is the rhodium-catalyzed intramolecular cyclization of enol-diazoacetates containing an alkyne. The reaction proceeds through the formation of a rhodium-carbene complex, which then engages in a cyclopropanation reaction with the alkyne. The resulting bicyclic intermediate undergoes a vinylcyclopropane-cyclopentene rearrangement to furnish the final cyclopentene (B43876) product. The choice of catalyst and ligands can influence the efficiency and selectivity of this transformation.
Gold catalysts have also emerged as powerful tools for carbene-alkyne cyclizations. nih.gov Gold(I) complexes can activate alkyne-containing diazo compounds, promoting a 6-endo-dig cyclization to generate a β-aryl gold-carbene intermediate. nih.gov This reactive species can then participate in subsequent transformations, such as cycloadditions with external alkenes, to rapidly build polycyclic frameworks. nih.gov Similarly, chromium carbene complexes, known as Fischer carbenes, can react intramolecularly with alkynes to synthesize cyclopentane-fused heterocycles. acs.org
Table 1: Examples of Metal-Carbene/Alkyne Cyclizations
| Catalyst System | Substrate Type | Product Type | Key Features |
| Rhodium(II) Acetate | Alkenyl diazoacetates with tethered alkynes | Substituted cyclopentenes | Proceeds via a vinylcyclopropane-cyclopentene rearrangement. |
| Gold(I) Chloride/Ligand | Alkyne-containing diazo compounds | Polycyclic frameworks | Involves a β-aryl gold-carbene intermediate. nih.gov |
| Fischer Carbene (Cr) | Cyclopropylcarbene-chromium complexes with alkynes | Cyclopentane-fused heterocycles | Forms fused ring systems via intramolecular reaction. acs.org |
Ring-closing enyne metathesis (RCEYM) has become a cornerstone of modern synthetic chemistry for the formation of cyclic structures. uwindsor.caorganic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium carbene complexes such as the Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular reorganization of an enyne (a molecule containing both an alkene and an alkyne) to form a cyclic 1,3-diene. organic-chemistry.orgnih.gov The driving force is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org
The mechanism of RCEYM is complex and can proceed through different pathways, often referred to as "ene-then-yne" or "yne-then-ene," depending on whether the metal carbene initially reacts with the alkene or alkyne moiety. wikipedia.org The "ene-then-yne" pathway is frequently favored with ruthenium catalysts. organic-chemistry.org The reaction begins with a [2+2] cycloaddition between the alkene and the ruthenium carbene, followed by a retro-[2+2] cycloreversion to form a new metal carbene intermediate. This intermediate then reacts with the tethered alkyne moiety in a similar cycloaddition/cycloreversion sequence to close the ring and generate the final 1,3-diene product, regenerating a metal carbene to continue the catalytic cycle. nih.gov
The scope of RCEYM is broad, tolerating a wide range of functional groups and allowing for the synthesis of various ring sizes, including the five-membered cyclopentane core. uwindsor.ca The substitution pattern on the enyne substrate can influence the reaction's efficiency and the stereochemistry of the resulting diene. uwindsor.ca
Table 2: Key Catalysts in Ring-Closing Enyne Metathesis
| Catalyst | Common Name | Key Characteristics |
| RuCl₂(PCy₃)₂(CHPh) | Grubbs Catalyst (1st Gen) | High activity, good functional group tolerance. |
| RuCl₂(PCy₃)(IMes)(CHPh) | Grubbs Catalyst (2nd Gen) | Higher activity and stability than 1st Gen, broader substrate scope. |
| RuCl₂(IMes)(CH-2-(i-PrO)C₆H₄) | Hoveyda-Grubbs Catalyst (2nd Gen) | High stability, allows for catalyst recycling. |
The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of an unsaturated carbonyl compound containing an alkyne. wikipedia.orgorganic-chemistry.org This reaction represents a powerful method for constructing cyclopentane rings, particularly those featuring an exocyclic double bond. nih.gov The process involves the enol or enolate form of a ketone attacking a tethered alkyne in a 5-exo-dig cyclization manner.
Initially, the Conia-ene reaction required high temperatures, which limited its synthetic utility. wikipedia.org However, the development of metal-catalyzed variants has allowed the reaction to proceed under much milder conditions. organic-chemistry.org Various late transition metals, including gold, palladium, and nickel, have been shown to effectively catalyze this transformation by activating the alkyne, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the enol. wikipedia.orgorganic-chemistry.org
For instance, gold(I) complexes are highly effective in catalyzing the Conia-ene reaction of β-ketoesters with alkynes. organic-chemistry.org Similarly, dual-catalyst systems, such as a combination of a palladium(II) complex and ytterbium(III) triflate, have been employed for the asymmetric synthesis of cyclopentanes bearing all-carbon quaternary centers. organic-chemistry.org Chiral iron(III)-salen complexes have also been developed to catalyze asymmetric Conia-ene cyclizations, yielding exo-methylenecyclopentane structures with a stereodefined quaternary center. organic-chemistry.orgorganic-chemistry.org
Table 3: Catalytic Systems for Conia-Ene Cyclizations
| Catalyst System | Substrate Type | Key Outcome |
| Gold(I) Complexes | β-Ketoesters with alkynes | Mild reaction conditions, high diastereoselectivity. wikipedia.orgorganic-chemistry.org |
| Pd(II)/Yb(III) Dual Catalyst | Acetylenic β-dicarbonyls | Asymmetric synthesis of quaternary centers. organic-chemistry.org |
| Chiral Iron(III)-Salen | α-functionalized ketones with alkynes | Enantioselective formation of exo-methylenecyclopentanes. organic-chemistry.orgorganic-chemistry.org |
| Ni(acac)₂ / Yb(OTf)₃ | Acetylenic 1,3-dicarbonyls | Efficient synthesis of mono- and bicyclic cyclopentanes. organic-chemistry.org |
Intramolecular [3+2] cycloaddition reactions provide a direct and atom-economical route to five-membered rings. In this approach, a three-atom component and a two-atom component, tethered within the same molecule, react to form the cyclopentane framework. A common strategy involves the reaction of a trimethylenemethane (TMM) precursor with an alkyne.
Palladium-catalyzed intramolecular [3+2] cycloadditions of substituted methylenecyclopropanes (MCPs) with alkynes are a well-established method. The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the strained C-C bond of the MCP, generating a π-allylpalladium intermediate that serves as the TMM synthon. This intermediate then undergoes a cycloaddition with the tethered alkyne to construct the cyclopentane ring.
Alternatively, radical-mediated [3+2] cycloadditions offer another pathway. rsc.org For instance, the photochemical reaction of rationally designed bromodifluoromethyl alkynyl ketones with alkenes can initiate a cascade reaction. rsc.org This process involves the formation of a radical intermediate that undergoes a 5-exo-trig cyclization, followed by further transformations to yield highly substituted difluorocyclopentanones. rsc.org While this specific example leads to a ketone, the underlying principle of radical-mediated cyclization can be adapted to target the (prop-1-yn-1-yl)cyclopentane skeleton by modifying the starting materials.
While intramolecular reactions are highly effective, intermolecular strategies offer greater flexibility by bringing together separate molecular fragments to construct the target ring system. These methods allow for a more convergent synthesis, where different components of the final molecule can be prepared independently and combined in a later step.
Intermolecular [3+2] cycloadditions are a prominent example. nih.govresearchgate.net In this context, a three-carbon synthon reacts with a two-carbon synthon (an alkene or alkyne) to form the cyclopentane ring. Donor-acceptor cyclopropanes are frequently used as the three-carbon component. researchgate.net Upon activation by a Lewis acid or a transition metal, the cyclopropane (B1198618) ring opens to form a 1,3-zwitterionic intermediate, which can then be trapped by a suitable dipolarophile, such as an alkyne derivative, to yield a highly functionalized cyclopentane. researchgate.net Photocatalysis using visible light has also been employed to facilitate the formal [3+2] reaction of aryl cyclopropyl (B3062369) ketones with olefins, proceeding through a radical anion intermediate. nih.gov
Another powerful intermolecular approach is the palladium-catalyzed enyne coupling reaction. organic-chemistry.org This process involves the acetoxypalladation of an alkyne, followed by the insertion of an alkene. Subsequent protonolysis of the carbon-palladium bond yields the cyclopentane product. This method allows for the efficient construction of both carbo- and heterocyclic systems from simple, readily available starting materials. organic-chemistry.org
Intermolecular Approaches to this compound Systems
Transition Metal-Catalyzed Coupling Reactions with Cyclopentane Precursors
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. The synthesis of this compound and its derivatives can be efficiently achieved through the coupling of a suitable cyclopentyl precursor with a propyne (B1212725) equivalent. Catalytic systems based on palladium, copper, nickel, and other transition metals are instrumental in these transformations.
One of the most prevalent methods is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, this would typically involve the coupling of a cyclopentyl halide or triflate with propyne or a protected propyne derivative. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.
Recent advancements have focused on the development of more active and versatile catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center can enhance the catalytic activity and stability.
Vinylcyclopropane (VCP) derivatives also serve as valuable precursors in transition-metal-catalyzed cycloadditions to generate five-membered carbocycles. nih.gov Rhodium complexes, for example, have been shown to be effective catalysts for the [3+2] cycloaddition of 1-yne-VCPs, leading to the formation of bicyclic cyclopentene derivatives. pku.edu.cn These reactions proceed through the formation of a π-allyl rhodium intermediate, followed by alkyne insertion and reductive elimination. pku.edu.cn
Below is a table summarizing various transition metal-catalyzed reactions for the synthesis of cyclopentane derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Cyclopentyl iodide, Propyne | This compound | Classic Sonogashira conditions, reliable for simple substrates. |
| [Rh(dppp)]SbF₆ | 1-yne-vinylcyclopropanes | Bicyclic cyclopentene derivatives | Efficient intramolecular [3+2] cycloaddition. pku.edu.cn |
| (quinox)Ni catalyst / CH₂Cl₂/Zn | 1,6-enynes | Methylene-cyclopentanes | Catalytic [4+1] cycloaddition for functionalized products. |
| Cationic Ruthenium catalyst | 1,6-enynes | Substituted cyclopentanes | Intramolecular ene-type reactions with high functional group tolerance. organic-chemistry.org |
Electrochemical Synthesis and Radical Spirocyclization Pathways to Related Systems
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants or reductants for the synthesis of complex organic molecules. In the context of cyclopentane-containing systems, electrochemical dearomative spirocyclization has emerged as a powerful strategy. This approach allows for the construction of spirodienones from arenol (B1447636) derivatives using electrons as a clean oxidant, often in a continuous flow setup. rsc.org This methodology can significantly reduce reaction times and minimize the use of stoichiometric reagents. rsc.org
Radical spirocyclization pathways also provide access to related spirocyclic systems. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic or unsaturated system. The regioselectivity and stereoselectivity of these cyclizations are often controlled by the nature of the radical precursor and the reaction conditions. While not directly applied to this compound, these methods are highly relevant for the synthesis of structurally related and more complex spiro-cyclopentane derivatives.
Key features of these advanced synthetic pathways are highlighted in the table below.
| Method | Precursor Type | Key Intermediate | Product Type | Advantages |
| Electrochemical Dearomative Spirocyclization | Arenol derivatives | Aryloxenium ion | Spirodienones | Use of electrons as a clean oxidant, rapid reaction times in flow systems, minimal electrolyte. rsc.org |
| Radical Spirocyclization | Tethered aryl halides or xanthates | Aryl or alkyl radical | Spiro-cyclopentanes | Access to complex spirocyclic frameworks, can be initiated by various methods (e.g., photochemical, chemical). |
Nucleophilic Addition and Alkylation Strategies: Specific Considerations for Alkyne-Substituted Cyclopentanes
The triple bond in alkyne-substituted cyclopentanes, such as this compound, is a versatile functional group that can undergo a variety of transformations, including nucleophilic addition reactions. The sp-hybridized carbon atoms of the alkyne moiety render it more electrophilic than a corresponding alkene, making it susceptible to attack by nucleophiles. libretexts.org However, simple, unactivated alkynes are generally less reactive towards nucleophiles than their carbonyl counterparts.
The reactivity of the alkyne can be significantly enhanced by the presence of electron-withdrawing groups in conjugation with the triple bond. For instance, ynones or propiolates readily undergo 1,4-conjugate addition (Michael addition) with a wide range of soft nucleophiles, such as thiols, amines, and carbanions. researchgate.net
In the case of this compound, direct nucleophilic addition to the unactivated triple bond is challenging. However, the terminal methyl group of the propyne unit can be deprotonated with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide. quora.com This acetylide can then participate in alkylation reactions with various electrophiles, allowing for the elongation of the alkyne chain.
The regioselectivity of addition reactions to unsymmetrical internal alkynes is a key consideration. For electrophilic additions, the reaction generally follows Markovnikov's rule, with the electrophile adding to the less substituted carbon of the triple bond. libretexts.orgchemistrysteps.com While less common for unactivated alkynes, nucleophilic attack would be expected to occur at the carbon atom that can better stabilize a partial negative charge.
| Reaction Type | Substrate | Reagent | Product | Key Considerations |
| Deprotonation-Alkylation | This compound | 1. NaNH₂ 2. R-X | (Alk-1-yn-1-yl)cyclopentane | Requires a strong base to form the acetylide; R-X is an electrophile (e.g., alkyl halide). quora.com |
| Nucleophilic Conjugate Addition | Cyclopentyl-propiolate | Nu⁻ (e.g., R₂CuLi) | β-substituted cyclopentyl-acrylate | Requires an activated alkyne (e.g., conjugated ester). researchgate.net |
Functionalization and Derivatization of the this compound Skeleton
Stereoselective Synthesis and Diastereocontrol in Cyclopentane Formation
The stereoselective synthesis of substituted cyclopentanes is of significant interest due to the prevalence of this carbocyclic ring in a wide array of natural products and biologically active molecules. Achieving high levels of diastereocontrol during the formation of the cyclopentane ring is a critical challenge.
One powerful strategy involves the use of chiral precursors derived from natural sources, such as sugars. For example, Diels-Alder addition of cyclopentadiene (B3395910) to α,β-unsaturated sugar derivatives can produce optically pure norbornene intermediates. rsc.org These intermediates can then be transformed into tetra-C-substituted cyclopentane derivatives with defined stereochemistry at all four stereocenters. rsc.org
Another approach relies on the stereoselective ring-opening of epoxides. The regio- and stereoselective opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes with various nucleophiles has been developed. researchgate.netnih.gov The stereochemical outcome of these reactions is highly dependent on the nature of the substituents on the nitrogen atom and the orientation of the oxirane ring. researchgate.netnih.gov For instance, base-catalyzed aminolysis of certain epoxides proceeds via a trans-diaxial opening of the epoxide ring, leading to specific diastereomers. researchgate.netnih.gov
Molecular modeling and molecular dynamics simulations can play a crucial role in understanding and predicting the stereochemical outcome of these reactions. Studies on the reaction of 3-methyseleno-2-methylselenomethyl-propene with chiral sugar-derived epoxides have shown that the formation of the cyclopentane ring is controlled by the conformational preferences of the reaction intermediates. elsevierpure.comresearchgate.net
The table below summarizes key findings in the stereoselective synthesis of cyclopentane derivatives.
| Method | Precursor | Key Factor for Stereocontrol | Product Stereochemistry |
| Diels-Alder Reaction | Cyclopentadiene, chiral α,β-unsaturated sugar derivative | High steric control from the chiral auxiliary | Optically pure, tetra-substituted cyclopentanes. rsc.org |
| Epoxide Ring Opening | N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes | Substituents on nitrogen, orientation of the oxirane ring | Regio- and stereoisomeric diaminocyclopentanols. researchgate.netnih.gov |
| Intramolecular Cyclization | Chiral sugar-derived intermediates | Conformational preferences of the intermediate | Enantiomerically enriched cyclopentane derivatives. elsevierpure.comresearchgate.net |
Ring Expansion Reactions for Cyclopentane Derivative Synthesis
Ring expansion reactions provide a valuable synthetic route to cyclopentane derivatives from more readily available cyclobutane (B1203170) precursors. These reactions are often driven by the release of ring strain, as cyclopentane is more stable than cyclobutane. chemistrysteps.com
A common strategy involves the generation of a carbocation adjacent to the cyclobutane ring. This can be achieved, for example, through the hydrolysis of a cyclobutylmethyl halide via an Sɴ1 mechanism. chemistrysteps.com The resulting primary carbocation can then rearrange through a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a more stable five-membered ring.
The ring expansion of cyclobutanones to cyclopentanones can be mediated by α-lithioalkyl aryl sulfoxides and selenoxides. acs.org This transformation allows for the one-carbon ring expansion of the cyclobutanone (B123998) core.
These ring expansion strategies are particularly useful in the synthesis of complex natural products containing fully functionalized cyclopentane rings, such as gibberellins. oregonstate.edu The choice of starting material and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the ring expansion process.
| Starting Material | Reagents/Conditions | Product | Driving Force |
| Cyclobutylmethyl halide | H₂O (Sɴ1 conditions) | Cyclopentanol | Relief of ring strain, formation of a more stable secondary carbocation. chemistrysteps.com |
| Cyclobutanone | α-lithioalkyl aryl sulfoxide | Cyclopentanone | Formation of a stable five-membered ring. acs.org |
| Spiro bicyclic alcohol | Acidic conditions (E1) | Fused bicyclic system | Carbocation rearrangement and relief of strain. chemistrysteps.com |
Synthetic Utility of Substituted Propynyl (B12738560) Cyclopentanes as Advanced Intermediates
Substituted propynyl cyclopentanes are valuable synthetic intermediates due to the versatile reactivity of the alkyne functionality. The triple bond can be readily transformed into a variety of other functional groups, making these compounds useful building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.
The Gewald reaction, which is used to synthesize highly substituted 2-aminothiophenes, exemplifies the synthetic utility of multifunctional starting materials. hilarispublisher.com Although not directly involving propynyl cyclopentanes, the principles of using a versatile scaffold for the construction of biologically active heterocycles are relevant. The mild reaction conditions and availability of reagents contribute to the versatility of such synthetic strategies. hilarispublisher.com
The alkyne moiety in propynyl cyclopentanes can undergo a wide range of transformations, including:
Reduction: The triple bond can be partially reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of catalyst and reaction conditions.
Hydration: Acid-catalyzed hydration of the alkyne yields a ketone via an enol intermediate.
Halogenation: Addition of halogens across the triple bond can produce di- or tetra-haloalkanes.
Cycloaddition Reactions: The alkyne can participate as a dienophile or a dipolarophile in various cycloaddition reactions to construct more complex cyclic systems.
Coupling Reactions: As mentioned previously, terminal alkynes can be deprotonated and used as nucleophiles in coupling reactions to form new carbon-carbon bonds.
The ability to perform these transformations makes substituted propynyl cyclopentanes key intermediates in the synthesis of prostaglandins (B1171923) and their analogues, where the cyclopentane core and the side chains are constructed and functionalized in a stepwise manner.
Iii. Reaction Mechanisms and Reactivity Studies of Prop 1 Yn 1 Yl Cyclopentane
Mechanistic Investigations of Cyclization Pathways Leading to Alkynyl Cyclopentanes
The formation of the alkynyl cyclopentane (B165970) framework can be achieved through various synthetic strategies, with mechanistic investigations revealing pathways that often involve radical intermediates or transition-metal catalysis. The choice of mechanism dictates the precursors and conditions required for efficient synthesis.
One prominent pathway involves the cyclization of acyclic precursors. For instance, radical cyclizations of haloalkynes can lead to the formation of alkylated cyclopentylidenes. organic-chemistry.org These reactions are often initiated by a radical initiator, which abstracts a halogen atom to generate an alkynyl radical. This radical then undergoes an intramolecular cyclization, typically a 5-exo-dig cyclization, to form a five-membered ring. The mechanism is influenced by the stability of the radical intermediates involved. DFT computational studies on related cyclizations have shown that the stability of the resulting cyclic radical intermediates is crucial for the success of the reaction. nih.gov
Transition metal-catalyzed reactions offer another versatile route. organic-chemistry.org Catalysts based on palladium, nickel, or copper can facilitate the cyclization of appropriately functionalized enynes or haloalkynes. organic-chemistry.orgnih.gov For example, nickel-catalyzed cyclization of 1,6-enynes can proceed via an active Ni-H species, where a key hydrometalation step controls the regioselectivity of the ring closure. nih.gov Similarly, palladium-catalyzed reactions involving alkyne insertion with unactivated alkyl iodides suggest a hybrid radical/organometallic pathway. organic-chemistry.org
Electrophilic cyclization of alkynes bearing a nucleophilic tether is also a powerful method for constructing carbocyclic systems. researchgate.net In a hypothetical pathway to a (prop-1-yn-1-yl)cyclopentane derivative, an acyclic chain with a terminal alkyne and a suitably positioned nucleophilic group could be induced to cyclize by an electrophile (e.g., I₂). The reaction would proceed through a cyclic intermediate, with the outcome depending on the polarization of the alkyne and the nature of the intermediate cation. researchgate.net
| Mechanism Type | Key Intermediates | Typical Precursors | Controlling Factors | Reference |
|---|---|---|---|---|
| Radical Cyclization | Alkynyl and Cyclopentyl Radicals | Iodoalkynes, 1,6-Enynes | Stability of radical intermediates, Ring size preference (5-exo vs. 6-endo) | organic-chemistry.orgnih.gov |
| Transition-Metal Catalysis (Ni, Pd, Cu) | Organometallic Complexes (e.g., Ni-H species) | 1,n-Enynes, Alkynones, Haloalkynes | Catalyst, Ligands, Reaction Conditions | organic-chemistry.orgnih.gov |
| Electrophilic Cyclization | Cyclic Cationic Intermediates (e.g., Iodonium ion) | Functionally-substituted Alkynes | Nucleophilicity of tether, Alkyne polarization, Electrophile choice | researchgate.net |
Isomerization and Rearrangement Processes Involving Alkynyl Cyclopentanes
Once formed, the this compound structure is subject to various isomerization and rearrangement reactions, particularly under thermal or catalytic conditions. These processes can involve either the alkynyl side chain or the cyclopentane ring itself.
The alkyne moiety can undergo isomerization. For example, in the presence of a suitable catalyst, such as a gold complex, the triple bond could potentially migrate, leading to the formation of an allene (B1206475) (cyclopentyl-propa-1,2-diene) or a terminal alkyne (cyclopentyl-prop-2-yn-1-yl) isomer. Gold-catalyzed isomerizations are well-documented for converting alkynyl groups into other functionalities. maxapress.com
Rearrangements involving the carbocyclic framework are also plausible, especially if reactions proceed through carbocationic intermediates. masterorganicchemistry.com For instance, if a carbocation is generated on the carbon atom of the cyclopentane ring adjacent to the alkyne substituent, an alkyl shift could occur. masterorganicchemistry.com This is particularly relevant in reactions like the addition of strong acids to the alkyne, which could lead to a cyclopentyl cation intermediate. While cyclopentane is relatively stable, the relief of ring strain can be a driving force for rearrangement in related strained systems, such as the expansion of a vinylcyclobutane to a cyclopentene (B43876). masterorganicchemistry.comyoutube.com The vinylcyclopropane-cyclopentene rearrangement is a classic example of a ring expansion leading to a five-membered ring, illustrating the thermodynamic driving forces that can underlie such transformations. wikipedia.org
| Process | Description | Potential Products | Typical Conditions | Reference |
|---|---|---|---|---|
| Alkyne Isomerization | Migration of the triple bond along the three-carbon chain. | Allenes, Terminal Alkynes | Gold or other transition metal catalysis. | maxapress.com |
| Carbocation Rearrangement | Alkyl shifts within the cyclopentane ring initiated by a carbocation. | Structurally rearranged cyclopentane derivatives. | Acidic conditions, SN1-type reactions. | masterorganicchemistry.commasterorganicchemistry.com |
| Cycloisomerization (of related enynes) | Intramolecular reaction of an enyne to form a bicyclic system or a substituted cyclopentene. | Bicyclic compounds, Substituted cyclopentenes. | Ruthenium or Palladium catalysis. | organic-chemistry.org |
Intrinsic Reactivity of the Alkynyl Moiety within the Cyclopentane Framework
The primary site of reactivity in this compound is the carbon-carbon triple bond. This alkyne is an internal, non-terminal alkyne, and its reactivity is characteristic of such structures, though it is modulated by the presence of the bulky, electron-donating cyclopentyl group.
The π-bonds of the alkyne are susceptible to electrophilic addition. Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) would proceed, likely through a cyclic halonium or vinyl cation intermediate, to yield di- or monohaloalkenes. The cyclopentyl group, being an alkyl group, acts as a weak electron-donating group through induction, which can influence the regioselectivity of additions if the two carbons of the triple bond become electronically distinct. researchgate.net
The alkyne can also participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) (a Huisgen cycloaddition) would lead to the formation of a triazole ring. While this reaction is often most efficient with terminal alkynes, internal alkynes can react, especially under copper or ruthenium catalysis. The reactivity in such cycloadditions is influenced by stereoelectronic effects, including the energy required to bend the alkyne into the transition state geometry. nsf.gov
Furthermore, the alkyne is susceptible to nucleophilic attack, particularly when activated by a transition metal catalyst. Gold, platinum, or palladium catalysts can render the alkyne sufficiently electrophilic to be attacked by nucleophiles. This is the basis for many hydration, hydroalkoxylation, and hydroamination reactions of alkynes. The steric bulk of the cyclopentyl group can play a significant role here, potentially directing the nucleophilic attack to the less hindered carbon of the alkyne.
| Reaction Type | Reagents | Expected Product | Mechanistic Notes | Reference |
|---|---|---|---|---|
| Electrophilic Addition | H-X, X₂ (X=Cl, Br, I) | Vinyl halides, Dihaloalkenes | Proceeds via vinyl cation or halonium ion intermediates. | researchgate.net |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketones (after tautomerization of enol) | Markovnikov addition of water across the triple bond. | |
| Hydrogenation | H₂, Pd/C or Lindlar's catalyst | Alkanes or (Z)-Alkenes | Complete reduction or stereoselective partial reduction. | |
| Cycloaddition | Azides, Dienes | Triazoles, Cyclohexadienes | Concerted or stepwise pericyclic reactions. | nsf.gov |
Influence of Substituents and Reaction Conditions on Stereoselectivity and Chemoselectivity
The outcome of reactions involving this compound can be precisely controlled by the introduction of substituents and the careful selection of reaction conditions. These factors govern both stereoselectivity (the spatial orientation of the product) and chemoselectivity (the preferential reaction of one functional group over another).
Stereoselectivity: Substituents on the cyclopentane ring can exert significant steric control. For example, a large substituent at the C2 position would create a sterically hindered face of the ring. An incoming reagent would preferentially attack the alkyne from the less hindered face, leading to a specific diastereomer. This principle is fundamental in asymmetric synthesis, where chiral auxiliaries or catalysts are used to achieve high levels of stereocontrol. In domino reactions leading to cyclopentanes, the minimization of steric interactions (A¹,³-strain) in the transition state is often the driving force for diastereoselectivity. nih.gov Aromatic substituents can also influence stereoselectivity through attractive CH–π interactions, which can stabilize one transition state over another, sometimes favoring what might otherwise be considered the more sterically crowded pathway. nih.gov
Chemoselectivity: The choice of catalyst and reaction conditions is paramount for achieving chemoselectivity, especially if other reactive sites are present. For instance, if the cyclopentane ring contained a double bond in addition to the alkynyl side chain, a chemoselective reaction at one of the multiple bonds would be desired. Visible-light-promoted, metal-free conditions have been developed for radical cyclizations of 1,6-enynes that show high chemoselectivity, favoring reaction at the alkene over the alkyne. rsc.org The electronic nature of substituents also plays a critical role. In multicomponent reactions involving alkynes, electron-donating groups on an aromatic alkyne generally lead to higher yields than electron-withdrawing groups, demonstrating electronic influence on reactivity. nih.gov Similarly, in competitive electrophilic cyclizations, the nucleophilicity of competing groups is a determining factor in the reaction's outcome. researchgate.net
| Factor | Influence on Stereoselectivity | Influence on Chemoselectivity | Example | Reference |
|---|---|---|---|---|
| Steric Hindrance (Substituents) | Directs attack to the less hindered face of the molecule. | Can favor reaction at a less sterically encumbered functional group. | A bulky group on a cyclopentane ring favoring formation of one diastereomer. | nih.gov |
| Electronic Effects (Substituents) | Can alter the geometry and energy of transition states. | Modulates the reactivity of functional groups (e.g., electron-donating groups activate alkynes). | Higher yields with electron-donating groups on aromatic alkynes in certain reactions. | nih.gov |
| Catalyst Choice | Chiral catalysts can induce high enantioselectivity. | Different metals can preferentially activate different functional groups (e.g., alkyne vs. alkene). | Ni-catalyzed hydrometalative cyclization achieving high enantioselectivity. | nih.gov |
| Reaction Conditions (Solvent, Temperature) | Can influence the conformational equilibrium of reactants and transition states. | Can determine whether a reaction proceeds via a kinetic or thermodynamic pathway. | Solvent choice affecting diastereomer ratios in cycloadditions. | nih.gov |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of (Prop-1-yn-1-yl)cyclopentane, offering precise insights into the molecular connectivity and environment of each atom.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopentyl ring typically appear as complex multiplets in the upfield region, approximately between 1.5 and 2.5 ppm. The methine proton on the carbon attached to the alkyne group is expected to be the most downfield of the ring protons due to the deshielding effect of the triple bond. The methyl protons of the propynyl (B12738560) group are anticipated to produce a singlet at around 1.8 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopentyl CH attached to alkyne | ~ 2.5 | Multiplet | 1H |
| Cyclopentyl CH₂ | ~ 1.5 - 1.9 | Multiplet | 8H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. The two sp-hybridized carbons of the alkyne group are characteristic and are expected to resonate in the range of 80-90 ppm. The carbon of the cyclopentyl ring attached to the alkyne will be shifted downfield compared to the other ring carbons. The methyl carbon of the propynyl group will appear at a higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Alkyne C (quaternary) | ~ 85 |
| Alkyne C (quaternary) | ~ 80 |
| Cyclopentyl CH attached to alkyne | ~ 35 |
| Cyclopentyl CH₂ | ~ 25 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For this compound, cross-peaks would be observed between the methine proton of the cyclopentyl ring and its neighboring methylene (B1212753) protons, as well as between the different methylene protons of the ring, helping to trace the proton-proton network within the cyclopentyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak between the methine proton signal and the corresponding methine carbon signal of the cyclopentyl ring, as well as correlations for each of the methylene protons and their attached carbons, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying the connection between the cyclopentyl ring and the propynyl group. A key correlation would be expected between the methine proton of the cyclopentyl ring and the quaternary carbons of the alkyne. Additionally, the methyl protons would show correlations to both alkyne carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a rigid ring system like cyclopentane (B165970), NOESY can help to determine the relative stereochemistry of substituents, although for the parent compound this compound, this is less critical.
While this compound itself is not chiral, derivatives with additional substituents on the cyclopentyl ring can exist as diastereomers or enantiomers. Advanced NMR techniques are instrumental in their stereochemical assignment.
For diastereomers, the distinct spatial arrangement of atoms leads to different chemical shifts and coupling constants in their NMR spectra. NOESY experiments can be particularly powerful in differentiating diastereomers by revealing through-space interactions that are unique to each isomer.
For enantiomers, which have identical NMR spectra in an achiral solvent, chiral auxiliary reagents or chiral solvating agents can be used to induce diastereomeric interactions. This results in the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C≡C stretch (internal alkyne) | 2100 - 2260 | Weak to Medium |
The presence of a weak to medium intensity band in the 2100-2260 cm⁻¹ region is a key indicator of the internal alkyne C≡C triple bond. libretexts.org The strong bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclopentyl ring and the methyl group. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₁₂. nih.gov
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂ |
| Exact Mass | 108.0939 |
The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for C₈H₁₂. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Stereochemistry and Conformation
The precise spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can be definitively determined using single-crystal X-ray diffraction. wikipedia.org This powerful technique provides unambiguous proof of the three-dimensional structure of a molecule. libretexts.org However, the application of this method is contingent upon the ability to grow a well-ordered, single crystal of the compound of interest. For many oils or low-melting solids, such as this compound, direct crystallization can be challenging.
To overcome this limitation, a common strategy involves the chemical conversion of the non-crystalline compound into a suitable crystalline derivative. The choice of derivatizing agent is crucial and is guided by the need to introduce functionalities that promote crystallization, such as polar groups capable of forming strong intermolecular interactions like hydrogen bonds. For a hydrocarbon like this compound, a derivative could potentially be formed through a reaction involving the alkyne moiety.
Once a suitable crystalline derivative is synthesized and a high-quality single crystal is obtained, it is subjected to X-ray diffraction analysis. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom in the molecule. mdpi.com This provides not only the connectivity but also the absolute stereochemistry (R/S configuration) and the preferred conformation of the molecule in the solid state.
A hypothetical crystalline derivative of this compound could be synthesized to facilitate such an analysis. The resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₅NO₅ |
| Formula Weight | 289.28 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.2345(3) Åb = 10.9876(4) Åc = 15.4567(6) Å |
| Volume | 1398.98(9) ų |
| Z | 4 |
| Density (calculated) | 1.373 Mg/m³ |
| Absorption Coefficient | 0.834 mm⁻¹ |
| F(000) | 608 |
| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 4.57 to 67.99° |
| Reflections collected | 12873 |
| Independent reflections | 2456 [R(int) = 0.034] |
| Completeness to theta = 67.99° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2456 / 0 / 192 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0387, wR2 = 0.0987 |
| R indices (all data) | R1 = 0.0456, wR2 = 0.1054 |
Application of Hyphenated Spectroscopic Techniques in Complex Mixture Analysis
In many practical applications, such as reaction monitoring or natural product analysis, this compound may be present as a component within a complex mixture. The analysis of such mixtures requires techniques that can separate the individual components before their identification. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are ideally suited for this purpose. nih.govchemijournal.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds. chemijournal.com In a hypothetical scenario, a crude reaction mixture containing this compound, unreacted starting materials, and byproducts could be analyzed by GC-MS. The sample is first injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by fragmentation pattern analysis and comparison to spectral libraries.
The data obtained from a GC-MS analysis includes the retention time for each component (the time it takes to travel through the column) and its corresponding mass spectrum. This allows for both the qualitative identification and quantitative analysis of the components in the mixture.
Hypothetical GC-MS Data for a Reaction Mixture Containing this compound
| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |
|---|---|---|
| 3.45 | 70, 55, 42 | Cyclopentene (B43876) (byproduct) |
| 5.21 | 108, 93, 79, 67 | This compound |
| 6.89 | 154, 139, 111 | Bromocyclopentane (starting material) |
Other hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), and liquid chromatography-Fourier transform infrared spectroscopy (LC-FTIR), provide alternative and complementary methods for the analysis of more complex and less volatile mixtures. nih.gov The choice of technique depends on the specific properties of the analytes and the complexity of the sample matrix.
V. Theoretical and Computational Chemistry of Prop 1 Yn 1 Yl Cyclopentane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For (prop-1-yn-1-yl)cyclopentane, methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) would be employed to determine its most stable three-dimensional structure.
These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its geometry. Key parameters obtained include:
Bond Lengths: The equilibrium distances between bonded atoms. For instance, the calculations would define the lengths of the C-C and C-H bonds in the cyclopentane (B165970) ring, the C≡C triple bond of the propyne (B1212725) group, and the single bond connecting the ring to the alkyne chain.
Dihedral Angles: The rotational angles between four atoms, which are crucial for defining the puckering of the cyclopentane ring and the orientation of the propynyl (B12738560) substituent relative to the ring.
While specific, peer-reviewed studies on the detailed quantum chemical calculations for this compound are not readily found, some basic computed properties are available through databases like PubChem. nih.gov
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C8H12 | PubChem |
| Molecular Weight | 108.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChIKey | AYXLFXLLAIBNOX-UHFFFAOYSA-N | PubChem |
This table is interactive. Click on the headers to sort.
Conformational Analysis and Exploration of Energetic Landscapes
The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. scribd.com The two most common conformations are the "envelope" and the "half-chair". The attachment of the (prop-1-yn-1-yl) group introduces further conformational complexity.
A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule. This is achieved by rotating the single bonds and varying the puckering of the cyclopentane ring to identify all possible stable conformers (local energy minima). For each conformer, its relative energy is calculated, allowing for the determination of the most stable, or "ground state," conformation.
The energetic landscape also reveals the energy barriers between different conformers, which dictate the dynamics of conformational changes. This analysis is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. Although detailed computational studies on the conformational landscape of this compound are not specifically published, the principles of cyclopentane conformational analysis form the basis of such an investigation. scribd.comresearchgate.netnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. nih.govnih.gov These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. By comparing predicted spectra with experimental data, one can confirm the molecular structure. Different conformers of the molecule can have distinct NMR spectra, so these predictions are often averaged based on the calculated population of each conformer at a given temperature.
Vibrational Frequencies: Calculations can also determine the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each vibrational mode involves specific atomic motions, such as the stretching of C-H bonds, the bending of C-C-C angles, or the characteristic stretching of the C≡C triple bond. The calculated vibrational spectrum can be used to assign the peaks in an experimental IR spectrum to specific molecular motions.
Publicly available, computationally predicted spectroscopic data for this compound is limited. However, the methodologies for such predictions are well-established in computational chemistry. researchgate.netliverpool.ac.uk
Computational Studies on Reaction Mechanisms, Transition States, and Reaction Pathways
Theoretical chemistry can be used to model chemical reactions involving this compound, providing insights that are often difficult to obtain through experiments alone. For a given reaction, computational methods can map out the entire reaction pathway, from reactants to products.
A key aspect of these studies is the identification of the transition state , which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed.
For this compound, such studies could investigate, for example, addition reactions across the alkyne's triple bond or substitution reactions at the cyclopentane ring. While specific computational studies on the reaction mechanisms of this particular molecule are not found in the literature, the computational approaches are broadly applicable to understanding its reactivity. researchgate.netsemanticscholar.orgrwth-aachen.de
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and its interactions with other molecules. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate the atomic movements over time.
For this compound, MD simulations could be used to:
Study the molecule's behavior in different solvents.
Investigate how it interacts with other molecules of the same kind in the liquid state.
Model its interaction with a surface or a biological macromolecule.
These simulations provide valuable information on intermolecular forces, such as van der Waals interactions and, if applicable, hydrogen bonding. This helps in understanding the macroscopic properties of the substance, such as its boiling point, viscosity, and solubility. There are currently no specific published molecular dynamics simulation studies focused on this compound.
Vi. Applications and Broader Impact in Organic Synthesis
(Prop-1-yn-1-yl)cyclopentane as a Versatile Synthetic Building Block
The chemical reactivity of this compound is dominated by the chemistry of the carbon-carbon triple bond. This functionality allows for a wide range of transformations, establishing the compound as a versatile C8 building block in organic synthesis. The internal nature of the alkyne influences its reactivity in comparison to terminal alkynes, often requiring specific catalytic systems to achieve high efficiency and selectivity.
Key reactions that highlight its utility as a synthetic building block include:
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [2+2+2], [4+2], and [3+2] cycloadditions, to form complex polycyclic systems. For instance, cobalt-catalyzed [2+2+2] cycloaddition with other alkynes can provide access to highly substituted benzene derivatives.
Hydrometallation and Carbometallation: The addition of metal hydrides or organometallic reagents across the triple bond generates vinylmetallic species. These intermediates can be trapped with various electrophiles, allowing for the stereoselective synthesis of trisubstituted alkenes.
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can break the triple bond to yield carboxylic acids or other oxygenated functionalities, providing a route to cyclopentyl-substituted dicarbonyl compounds.
Transition Metal-Catalyzed Cross-Coupling Reactions: While less reactive than terminal alkynes in some coupling reactions, internal alkynes like this compound can undergo reactions such as the Pauson-Khand reaction to form cyclopentenones.
The following table summarizes some of the key transformations of this compound, showcasing its versatility.
| Reaction Type | Reagents/Catalyst | Product Type | Significance |
| [2+2+2] Cycloaddition | Co-catalyst, alkynes | Substituted aromatics | Construction of complex aromatic systems |
| Hydrosilylation | Ru-catalyst, silanes | Vinylsilanes | Access to functionalized alkenes nih.gov |
| Pauson-Khand Reaction | Co₂(CO)₈, alkene | Fused cyclopentenones | Formation of bicyclic ketones |
| Click Chemistry | Azides, Cu(I) catalyst | Triazoles | Synthesis of heterocyclic compounds libretexts.org |
Precursors for Complex Carbocyclic and Heterocyclic Systems
A significant application of this compound lies in its role as a precursor for the synthesis of more complex carbocyclic and heterocyclic frameworks. The ability to construct fused and spirocyclic systems from this building block is of particular interest in medicinal chemistry and natural product synthesis.
Carbocyclic Systems:
Transition metal-catalyzed intramolecular enyne cyclizations are a powerful tool for the construction of carbocycles. organic-chemistry.org For example, a substrate derived from this compound with a tethered alkene can undergo a palladium-catalyzed cyclization to form a bicyclic system. organic-chemistry.org The regioselectivity of such reactions can often be controlled by the choice of catalyst and ligands.
Furthermore, formal [5+2] cycloaddition reactions, often mediated by rhodium or iron catalysts, can be employed to construct seven-membered rings, which are present in a number of biologically active natural products.
Heterocyclic Systems:
The alkyne functionality is a key precursor for a vast array of heterocyclic compounds. researchgate.netorganic-chemistry.orgairo.co.in Some notable examples include:
Pyrroles and Indoles: Through transition metal-catalyzed reactions, such as gold-catalyzed cyclization of propargyl-substituted heterocycles, fused pyrroloheterocycles can be synthesized. organic-chemistry.org
Furans and Pyrones: Intramolecular reactions of alkynes with cyclopropylcarbene-chromium complexes can lead to the formation of cyclopentane-fused oxygen heterocycles. acs.org
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. libretexts.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The synthesis of these diverse ring systems from a common precursor highlights the strategic importance of this compound in diversity-oriented synthesis.
Utility in the Synthesis of Natural Product Scaffolds and Analogues
Many natural products contain cyclopentane (B165970) or cyclopentene (B43876) rings as core structural motifs. rsc.orgoregonstate.edu The stereocontrolled synthesis of these highly substituted five-membered rings is a significant challenge in organic synthesis. This compound and its derivatives can serve as valuable starting materials for accessing these complex natural product scaffolds.
For instance, the cyclopentane unit can be further functionalized through stereoselective reactions, and the alkyne moiety can be elaborated to introduce additional complexity. An example is the synthesis of triquinane natural products, which contain a fused three-cyclopentane ring system. Synthetic strategies towards these molecules could potentially involve the use of alkynyl cyclopentane derivatives in intramolecular cyclization cascades.
While direct application of this compound in a completed natural product synthesis is not prominently documented, its potential is evident. The ability to construct fused bicyclic systems via reactions like the Pauson-Khand reaction provides a direct entry to core structures found in natural products like the cyathane diterpenoids.
Potential in Advanced Materials Chemistry and Functional Molecules
The rigid and linear nature of the alkyne unit, combined with the conformational flexibility of the cyclopentane ring, makes this compound an interesting candidate for the development of novel materials. The field of alkyne-based polymers and functional molecules has seen significant growth, with applications in electronics, optics, and sensing. rsc.orgnih.gov
Polymers:
Alkynes can be polymerized through various methods, including transition metal-catalyzed polymerization and ring-opening metathesis polymerization (ROMP) of strained cyclic alkynes. rsc.orgresearchgate.net While the direct polymerization of this compound is not extensively studied, its incorporation as a monomer into copolymers could impart unique properties. The cyclopentyl group could enhance solubility and influence the morphology of the resulting polymer.
Functional Molecules:
The alkyne group can be readily functionalized to attach chromophores, fluorophores, or redox-active units. This allows for the design of functional molecules with specific electronic or optical properties. For example, Sonogashira coupling of an iodo-substituted aromatic compound to this compound could generate a molecule with potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The alkyne can also be used to attach the molecule to surfaces, such as gold or silicon, for the development of molecular electronic devices. nih.gov
Future Directions and Emerging Research Avenues in Alkynyl Cyclopentane Synthesis and Application
The field of alkynyl cyclopentane chemistry is ripe for further exploration, with several promising research avenues emerging.
Asymmetric Catalysis: The development of new enantioselective methods for the synthesis and transformation of chiral alkynyl cyclopentanes is a key area of future research. This would provide access to enantiopure building blocks for the synthesis of chiral drugs and natural products.
C-H Functionalization: The direct functionalization of the C-H bonds of the cyclopentane ring, guided by the alkyne moiety, would represent a highly atom-economical approach to the synthesis of substituted derivatives.
Flow Chemistry: The use of continuous flow technologies for the synthesis and reactions of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.
Bioorthogonal Chemistry: The development of new bioorthogonal reactions involving alkynes, beyond the well-established click chemistry, could expand the toolkit for chemical biologists to study biological processes in living systems.
Sustainable Synthesis: The exploration of more sustainable synthetic routes to alkynyl cyclopentanes, for example, using biomass-derived starting materials or employing earth-abundant metal catalysts, will be an important focus for future research.
The continued development of novel synthetic methods and a deeper understanding of the reactivity of alkynyl cyclopentanes will undoubtedly lead to new and exciting applications in various fields of chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Prop-1-yn-1-yl)cyclopentane, and how can purity be validated?
- Methodology : Catalytic alkyne coupling (e.g., Sonogashira coupling) between cyclopentane derivatives and propargyl halides is commonly employed. Post-synthesis, purity can be confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Structural validation requires single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement .
- Data Validation : Compare predicted boiling points and densities (e.g., 157.8±15.0 °C, 0.83±0.1 g/cm³) with experimental values to assess synthetic success .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR : Assigns proton and carbon environments (e.g., cyclopentane ring protons vs. alkyne protons).
- IR Spectroscopy : Confirms alkyne C≡C stretching (~2100–2260 cm⁻¹).
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns.
Q. How does the steric environment of this compound influence its reactivity?
- Analysis : The cyclopentane ring imposes steric constraints, affecting regioselectivity in reactions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distributions. Experimental validation involves kinetic studies under varying conditions (e.g., solvent polarity, temperature) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermodynamic data for this compound?
- Data Sources : Cross-reference parameters (e.g., critical temperature , acentric factor ) from NIST ThermoData Engine, DIPPR 801, and peer-reviewed studies .
- Statistical Reconciliation : Apply uncertainty quantification (UQ) frameworks to identify outliers. For example, use Monte Carlo simulations to propagate measurement errors and validate consistency across datasets .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL?
- Key Issues :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning fractions.
- Disorder Modeling : Apply PART/SUMP constraints to resolve overlapping atomic positions.
- Validation : Cross-check R-factors (, ) and electron density maps for reliability .
Q. What experimental designs are optimal for studying cyclopentane hydrate formation with surfactants?
- Methodology :
-
Model System : Use cyclopentane as a hydrate former in aqueous surfactant solutions (e.g., SDS, Tweens) under controlled temperatures (e.g., 0–10°C) .
-
Data Collection : Monitor hydrate nucleation times via turbidity measurements and quantify crystal growth rates using microscopy.
- Analysis : Correlate surfactant concentration/type with hydrate inhibition efficiency (Table 1).
Table 1 : Surfactant Effects on Cyclopentane Hydrate Formation
Surfactant Type Concentration (ppm) Hydrate Inhibition Efficiency (%) SDS 100 75 Tween 80 200 88 None (Control) 0 0
Q. How can computational modeling enhance the design of this compound derivatives for organic electronics?
- Approach :
- DFT Calculations : Predict HOMO-LUMO gaps and charge transport properties.
- Molecular Dynamics (MD) : Simulate packing efficiency in thin films.
Methodological Guidelines
- Crystallographic Refinement : Always validate SHELXL outputs with CheckCIF to flag symmetry/ADP errors .
- Thermodynamic Studies : Use high-purity samples (>99%) and calibrate instruments (e.g., DSC, viscometers) against certified reference materials .
- Hydrate Experiments : Include controls (e.g., pure water + cyclopentane) to baseline inhibition effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
